3H-Imidazo(4,5-h)quinazoline-6-thiol
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Overview
Description
3H-Imidazo(4,5-h)quinazoline-6-thiol is a heterocyclic compound with the molecular formula C9H6N4S and a molecular weight of 202.236 g/mol . This compound is characterized by its unique structure, which includes an imidazole ring fused to a quinazoline ring, with a thiol group at the 6th position. The compound is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of 3H-Imidazo(4,5-h)quinazoline-6-thiol typically involves the reaction of substituted anthranilic acids with phenyl isothiocyanates . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3H-Imidazo(4,5-h)quinazoline-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles
Scientific Research Applications
3H-Imidazo(4,5-h)quinazoline-6-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3H-Imidazo(4,5-h)quinazoline-6-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects . It may also interact with bacterial cell walls, contributing to its antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3H-Imidazo(4,5-h)quinazoline-6-thiol can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities, including antibacterial and anticancer effects.
Quinazoline derivatives: These compounds share the quinazoline ring and are known for their anticancer and anti-inflammatory properties.
Thiol-containing compounds: These compounds contain a thiol group and are known for their antioxidant and metal-binding properties. The uniqueness of this compound lies in its combined structure, which allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components
Properties
CAS No. |
53449-50-6 |
---|---|
Molecular Formula |
C9H6N4S |
Molecular Weight |
202.24 g/mol |
IUPAC Name |
3,9-dihydroimidazo[4,5-h]quinazoline-6-thione |
InChI |
InChI=1S/C9H6N4S/c14-9-5-1-2-6-8(12-3-10-6)7(5)11-4-13-9/h1-4H,(H,10,12)(H,11,13,14) |
InChI Key |
OQALTNOHDWMPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C(=S)N=CN3)N=CN2 |
Origin of Product |
United States |
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